molecular formula C19H11ClO3 B13793117 3-(p-Chlorophenyl)-7-hydroxy-2H-naphth[1,8-bc]oxepin-2-one CAS No. 27667-38-5

3-(p-Chlorophenyl)-7-hydroxy-2H-naphth[1,8-bc]oxepin-2-one

Cat. No.: B13793117
CAS No.: 27667-38-5
M. Wt: 322.7 g/mol
InChI Key: OUGBMVCXSARGGW-UHFFFAOYSA-N
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Description

3-(p-Chlorophenyl)-7-hydroxy-2H-naphth[1,8-bc]oxepin-2-one is a complex organic compound that belongs to the class of oxepin derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, and a naphthoxepin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Chlorophenyl)-7-hydroxy-2H-naphth[1,8-bc]oxepin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthoxepin Core: This step involves the cyclization of appropriate naphthalene derivatives under specific conditions to form the oxepin ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated benzene derivative and a suitable catalyst.

    Hydroxylation: The hydroxy group is introduced via hydroxylation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or other hydroxylating reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(p-Chlorophenyl)-7-hydroxy-2H-naphth[1,8-bc]oxepin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted phenyl derivatives.

Scientific Research Applications

3-(p-Chlorophenyl)-7-hydroxy-2H-naphth[1,8-bc]oxepin-2-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(p-Chlorophenyl)-7-hydroxy-2H-naphth[1,8-bc]oxepin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Dibenzoxepin Derivatives: These compounds share a similar oxepin core but differ in the substituents attached to the ring.

    Chlorophenyl Derivatives: Compounds with a chlorophenyl group but different core structures.

    Hydroxy Naphthalene Derivatives: Compounds with a hydroxy group attached to a naphthalene ring.

Uniqueness

3-(p-Chlorophenyl)-7-hydroxy-2H-naphth[1,8-bc]oxepin-2-one is unique due to its specific combination of functional groups and its naphthoxepin core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

27667-38-5

Molecular Formula

C19H11ClO3

Molecular Weight

322.7 g/mol

IUPAC Name

12-(4-chlorophenyl)-4-hydroxy-10-oxatricyclo[7.4.1.05,14]tetradeca-1(14),2,4,6,8,12-hexaen-11-one

InChI

InChI=1S/C19H11ClO3/c20-13-7-4-11(5-8-13)15-10-12-6-9-16(21)14-2-1-3-17(18(12)14)23-19(15)22/h1-10,21H

InChI Key

OUGBMVCXSARGGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)OC(=O)C(=C3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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